molecular formula C21H28N2O3 B247069 3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(4-METHYLPHENYL)PROPANAMIDE

3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(4-METHYLPHENYL)PROPANAMIDE

Cat. No.: B247069
M. Wt: 356.5 g/mol
InChI Key: VIXNSKWMXWPTHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(4-methylphenyl)propanamide is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(4-methylphenyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Alkylation: The initial step often involves the alkylation of 3,4-dimethoxyphenyl ethylamine with a suitable alkyl halide.

    Amidation: The resulting intermediate is then reacted with 4-methylbenzoyl chloride under basic conditions to form the amide bond.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(4-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.

Scientific Research Applications

3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(4-methylphenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares a similar phenethylamine structure but lacks the amide and additional aromatic ring.

    2-(4-Methoxyphenyl)ethylamine: Similar structure but with different substituents on the aromatic ring.

Uniqueness

3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(4-methylphenyl)propanamide is unique due to its specific combination of functional groups and aromatic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-N-(4-methylphenyl)propanamide

InChI

InChI=1S/C21H28N2O3/c1-16-5-8-18(9-6-16)22-21(24)12-14-23(2)13-11-17-7-10-19(25-3)20(15-17)26-4/h5-10,15H,11-14H2,1-4H3,(H,22,24)

InChI Key

VIXNSKWMXWPTHJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CCN(C)CCC2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCN(C)CCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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